molecular formula C21H21NO5 B2800968 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid CAS No. 1935458-78-8

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid

Cat. No.: B2800968
CAS No.: 1935458-78-8
M. Wt: 367.401
InChI Key: IQUDNPWJDFDTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as “乙酸 [ [2- (FMOC-氨基)乙酰氨基]甲基]酯” in Chinese . It is a derivative of the 9H-fluoren-9-ylmethoxy group, which is commonly used in organic chemistry, particularly in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound involves a 9H-fluoren-9-ylmethoxy group attached to an amino acid derivative . The exact structure would depend on the specific amino acid derivative used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.36 . It is a solid at room temperature . The compound’s solubility and other properties would depend on the specific conditions and the presence of other substances .

Scientific Research Applications

Fluorophore Development

One notable application involves the synthesis of novel stable fluorophores, such as 6-methoxy-4-quinolone, which demonstrates strong fluorescence across a wide pH range in aqueous media. This fluorophore, derived from an oxidation product of 5-methoxyindole-3-acetic acid, exhibits significant stability against light and heat, making it an excellent candidate for biomedical analysis and fluorescent labeling of carboxylic acids (Hirano et al., 2004).

Peptide Synthesis

The compound is extensively used in the synthesis of β-amino acids through homologation processes starting from commercially available α-amino acids. This application is crucial for the development of enantiomerically pure N-Fmoc-protected β-amino acids, which are foundational elements for peptide and protein synthesis. The successful application of the Arndt-Eistert protocol highlights the compound's role in expanding the diversity of amino acids available for research and therapeutic purposes (Ellmerer-Müller et al., 1998).

Solid-Phase Peptide Synthesis

Another application is observed in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This process involves diastereoselective amidomethylation of Ti-enolates, demonstrating the compound's utility in generating amino acids with proteinogenic side chains. The preparation method is suitable for large-scale production, indicating its importance in the synthetic chemistry field (Šebesta & Seebach, 2003).

Drug Delivery Systems

Moreover, the compound's role extends to the development of lipopeptides for active targeting in drug delivery systems. A new linker for modifying liposomes was synthesized using this compound, showcasing its potential in creating targeted delivery mechanisms for therapeutic agents, such as vasoactive intestinal peptide (VIP)-lipopeptide. This application underscores the compound's versatility in designing novel drug delivery platforms (Masaka et al., 2013).

Safety and Hazards

This compound is classified as an irritant . It should be stored in a dark place, sealed, and at a temperature between 2-8°C . The compound’s safety data sheet (SDS) should be consulted for more detailed safety information .

Mechanism of Action

Target of Action

It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine, an essential amino acid involved in protein synthesis.

Pharmacokinetics

It is known that the compound is stable at room temperature , which may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. , it is known that the compound is stable at room temperature, suggesting that it may be relatively resistant to environmental changes.

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19(24)11-21(9-10-26-13-21)22-20(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUDNPWJDFDTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935458-78-8
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.